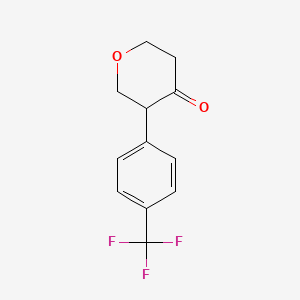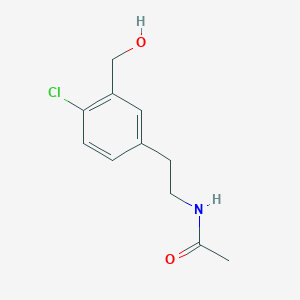
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a hydroxymethyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-hydroxymethylbenzaldehyde and ethylamine.
Formation of Intermediate: The aldehyde group of 4-chloro-3-hydroxymethylbenzaldehyde reacts with ethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield N-[2-(4-chloro-3-hydroxymethyl-phenyl)ethyl]amine.
Acetylation: Finally, the amine is acetylated using acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial techniques include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Hydrogenation: Utilizes catalysts to enhance the reduction step, making the process more efficient.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-chloro-3-carboxyphenyl ethylacetamide.
Reduction: N-[2-(4-chloro-3-hydroxymethyl-phenyl)ethyl]amine.
Substitution: N-[2-(4-substituted-phenyl)ethyl]-acetamide derivatives.
Applications De Recherche Scientifique
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(4-Chloro-3-hydroxyphenyl)ethyl]-acetamide
- N-[2-(4-Chloro-3-methoxyphenyl)ethyl]-acetamide
- N-[2-(4-Chloro-3-aminophenyl)ethyl]-acetamide
Uniqueness
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group can participate in additional chemical reactions, making the compound versatile for various applications.
Propriétés
Formule moléculaire |
C11H14ClNO2 |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
N-[2-[4-chloro-3-(hydroxymethyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C11H14ClNO2/c1-8(15)13-5-4-9-2-3-11(12)10(6-9)7-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) |
Clé InChI |
ACOQDENMUQOQTC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=CC(=C(C=C1)Cl)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

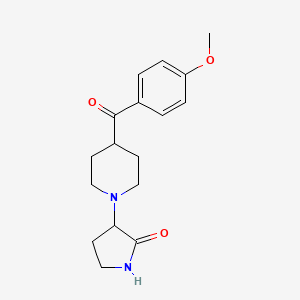


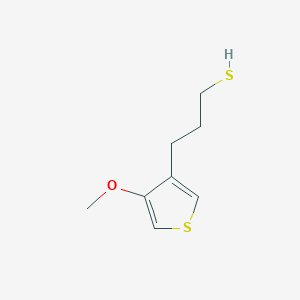
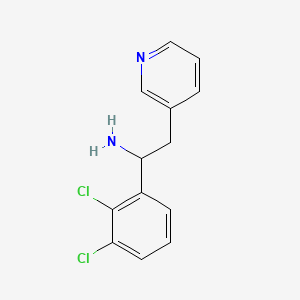
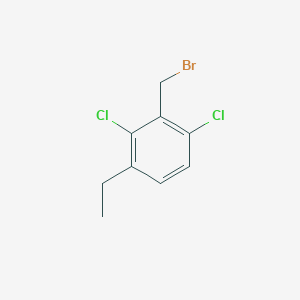

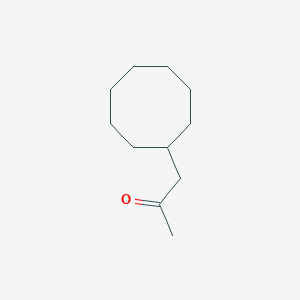
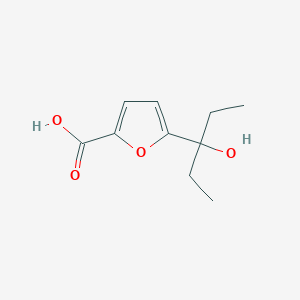
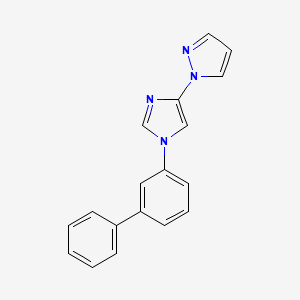
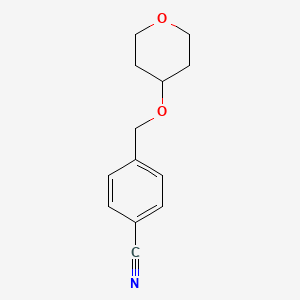
![6,6-Dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8328802.png)
![2-Isobutyl-4-[2-(2,6-dimethyl-4-pyridinyl)-oxazol-5-yl]-6-methyl-pyridine](/img/structure/B8328806.png)
